molecular formula C5H10N4 B3199145 (4-ethyl-4H-1,2,4-triazol-3-yl)methanamine CAS No. 1016776-40-1

(4-ethyl-4H-1,2,4-triazol-3-yl)methanamine

Cat. No. B3199145
CAS RN: 1016776-40-1
M. Wt: 126.16 g/mol
InChI Key: OTANTFOQCVGSJL-UHFFFAOYSA-N
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Description

“(4-ethyl-4H-1,2,4-triazol-3-yl)methanamine” is a biochemical used for proteomics research . It has a molecular formula of C5H10N4 and a molecular weight of 126.16 .

Scientific Research Applications

Anticancer Activity

(4-ethyl-4H-1,2,4-triazol-3-yl)methanamine: derivatives have shown promise as anticancer agents. Researchers have synthesized novel 1,2,4-triazole derivatives and evaluated their cytotoxic activities against human cancer cell lines such as MCF-7, Hela, and A549. Some compounds demonstrated significant cytotoxicity, particularly against the Hela cell line. Additionally, molecular docking studies revealed potential binding to the aromatase enzyme, a target relevant to cancer treatment .

Multiresponsive Luminescent Sensors

Coordination polymers based on (4-ethyl-4H-1,2,4-triazol-3-yl)methanamine derivatives have been explored for their luminescent properties. These materials exhibit multiresponsive behavior and can be used for sensitive detection of antibiotics and pesticides. Their unique luminescence characteristics make them valuable in sensor applications .

Synthesis of 1,2,4-Triazole-Containing Scaffolds

The compound’s 1,2,4-triazole ring serves as an essential scaffold in medicinal chemistry. Researchers have developed strategies for synthesizing various 1,2,4-triazole-containing compounds, including those derived from (4-ethyl-4H-1,2,4-triazol-3-yl)methanamine . These scaffolds offer opportunities for designing new drugs with improved pharmacokinetics and pharmacological properties .

Antimicrobial Activities

Some novel derivatives of (4-ethyl-4H-1,2,4-triazol-3-yl)methanamine have demonstrated good antimicrobial activities. For instance, compounds with a 5-mercapto-1,3,4-oxadiazole ring attached to the 1,2,4-triazole nucleus via a methylene linkage exhibited notable antimicrobial effects. These findings highlight the compound’s potential in combating microbial infections .

Future Directions

The future directions for research on “(4-ethyl-4H-1,2,4-triazol-3-yl)methanamine” and similar compounds could include further exploration of their potential as neuroprotective, anti-neuroinflammatory, and anticancer agents . More research is also needed to fully understand their synthesis, chemical reactions, and physical and chemical properties.

properties

IUPAC Name

(4-ethyl-1,2,4-triazol-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4/c1-2-9-4-7-8-5(9)3-6/h4H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTANTFOQCVGSJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NN=C1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-ethyl-4H-1,2,4-triazol-3-yl)methanamine

CAS RN

1016776-40-1
Record name (4-ethyl-4H-1,2,4-triazol-3-yl)methanamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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